molecular formula C27H42O5 B3050467 3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate CAS No. 2616-79-7

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate

Cat. No.: B3050467
CAS No.: 2616-79-7
M. Wt: 446.6 g/mol
InChI Key: KCGQCQPWFSUPDS-SFESAZTESA-N
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Description

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate is an organic compound with the molecular formula C27H42O5. It is a derivative of bile acid methyl ester and is known for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate typically involves the oxidation of deoxycholic acid using sodium hypochlorite. The reaction is carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The crude product is then converted into its barium salt, followed by the removal of barium and recrystallization from methanol and water to obtain the high-purity compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, sulfuric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different hydroxylated or acetylated forms, depending on the specific reagents and conditions used .

Scientific Research Applications

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and other conditions.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Comparison with Similar Compounds

Similar Compounds

  • 3-alpha-Hydroxy-7-oxo-5-beta-cholanic acid
  • Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester
  • Hyodeoxycholic acid

Uniqueness

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to inhibit bile acid synthesis and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQCQPWFSUPDS-SFESAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585099
Record name Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2616-79-7
Record name Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate
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3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate
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3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate
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Reactant of Route 6
3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate

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